molecular formula C6HCl4NO B1350384 2,3,5,6-Tetrachloropyridine-4-carbaldehyde CAS No. 68054-26-2

2,3,5,6-Tetrachloropyridine-4-carbaldehyde

Cat. No. B1350384
CAS RN: 68054-26-2
M. Wt: 244.9 g/mol
InChI Key: QSXFGJSLCCZMET-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6HCl4NO and a molecular weight of 244.89 . It is also known by its CAS number 68054-26-2 .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2,3,5,6 positions of the ring are substituted with chlorine atoms, and the 4 position is substituted with a carbaldehyde group (C=O) .


Physical And Chemical Properties Analysis

The boiling point of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde is predicted to be 302.6±37.0 °C and its density is predicted to be 1.723±0.06 g/cm3 . Its pKa value is predicted to be -6.83±0.50 .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The Vilsmeier–Haack reaction was employed to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were further utilized to prepare chalcone analogues and dipyrazolopyridines, demonstrating the utility of pyridine carbaldehydes in constructing complex heterocyclic frameworks (Quiroga et al., 2010).

Organic Synthesis and Catalysis

  • A study on acetic acid promoted redox annulations highlighted the dual C–H bond functionalization of 2-alkylquinoline-3-carbaldehydes and related pyridine analogues, showcasing the application in organic synthesis through a cosolvent role of acetic acid (Zhu & Seidel, 2017).

Ligand Synthesis and Stability

  • Research into carbohydrate-derived oxime ethers from functionalized aldehydes, including pyridine-2-carbaldehyde, presented new CN ligands stable towards hydrolysis, offering insights into ligand synthesis for catalytic applications (Brunner, Schönherr, & Zabel, 2001).

Anion Binding Properties

  • Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives were synthesized and their anion binding properties examined, indicating potential in designing receptors for specific anions, which is significant for developing sensor technologies (Deliomeroglu, Lynch, & Sessler, 2014).

Antimicrobial Activities

  • The green synthesis of pyridine-2-carbaldehyde-based chalcones under solvent-free conditions using mesoporous materials was investigated, along with their antimicrobial activities, showcasing the pharmaceutical applications of these compounds (Prathipati & Sanasi, 2022).

properties

IUPAC Name

2,3,5,6-tetrachloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXFGJSLCCZMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376650
Record name 2,3,5,6-tetrachloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloropyridine-4-carbaldehyde

CAS RN

68054-26-2
Record name 2,3,5,6-tetrachloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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